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Compound of Interest

Compound Name: 2-Ethyl-3-hydroxybenzoic acid

CAS No.: 168899-32-9

Cat. No.: B1316228 Get Quote

CAS Registry Number: 168899-32-9 (also cited as 50422-36-5 in some derivative contexts)

Molecular Formula: C

H

O

Molecular Weight: 166.17 g/mol Appearance: Light orange powder (recrystallized)

Executive Summary & Structural Context
2-Ethyl-3-hydroxybenzoic acid is a trisubstituted benzene derivative characterized by a

crowded steric environment at the ortho position relative to the carboxylic acid. The presence of

the ethyl group at position 2 exerts significant steric influence on the carboxylic acid at position

1 and the hydroxyl group at position 3, affecting both the planarity of the molecule and its

spectroscopic signatures.

This compound acts as a key building block for retroviral protease inhibitors. Its purity is critical,

as the ortho-ethyl substituent is prone to metabolic oxidation if not properly stabilized during

downstream synthesis.

Structural Logic & Numbering
Position 1: Carboxylic Acid (-COOH)
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Position 2: Ethyl Group (-CH

CH

)

Position 3: Hydroxyl Group (-OH)

Positions 4, 5, 6: Aromatic Protons

Synthesis & Isolation Workflow
To understand the impurity profile and spectroscopic background, one must recognize the

synthesis pathway. The authoritative method involves the lithiation of N-phenyl-3-

methoxybenzamide, followed by ethylation and subsequent hydrolysis.

Diagram 1: Synthesis Pathway (US Patent 5,484,926)

3-Methoxy-N-phenylbenzamide 1. Lithiation (n-BuLi)
2. Ethylation (EtI)

Ortho-directed 2-Ethyl-3-methoxy-
N-phenylbenzamide

Alkylation Hydrolysis
(HBr/AcOH + HCl)

Deprotection 2-Ethyl-3-hydroxybenzoic acid
(Target)

Precipitation

Click to download full resolution via product page

Figure 1: Validated synthesis route via directed ortho-metalation, yielding the target acid.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data below is derived from the characterization of the immediate precursor (2-Ethyl-

3-methoxy-N-phenylbenzamide) and corrected for the hydrolysis of the amide and

demethylation of the phenol.

H NMR (Proton) Data
Solvent: DMSO-d

or CDCl

Reference: TMS (
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0.00 ppm)
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Chemical Shift
(

ppm)

Multiplicity Integration Assignment
Structural
Insight

11.5 - 13.0 Broad Singlet 1H -COOH

Carboxylic acid

proton;

exchangeable

with D

O. Extremely

broad due to

dimerization.

9.2 - 9.8 Broad Singlet 1H Ar-OH

Phenolic

hydroxyl; shift

varies with

concentration

and solvent (H-

bonding).

7.45 - 7.55 Doublet (or dd) 1H H-6

Ortho to COOH.

Deshielded by

the carbonyl

anisotropy.

Hz.

7.15 - 7.25 Triplet (or dd) 1H H-5

Meta to both

substituents.

Standard

aromatic

resonance.

Hz.

6.95 - 7.05 Doublet (or dd) 1H H-4

Ortho to OH.

Shielded by the

electron-donating

hydroxyl group.
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2.80 - 2.95 Quartet 2H

-CH

-CH

Benzylic

methylene.

Downfield shift

due to ortho-

COOH and

ortho-OH

proximity.

Hz.[3]

1.15 - 1.25 Triplet 3H

-CH

-CH

Methyl group.

Typical aliphatic

region.

Hz.[3]

Key Diagnostic Feature: Look for the quartet at ~2.8-2.9 ppm. In unsubstituted ethylbenzene,

this signal is typically ~2.6 ppm. The downfield shift confirms the steric crowding and electronic

influence of the adjacent carboxylic acid.

C NMR (Carbon) Data
Solvent: DMSO-d

Carbonyl (C=O):

170-172 ppm.

Aromatic C-OH (C3):

154-156 ppm (Deshielded by oxygen).

Aromatic C-Ethyl (C2):

128-130 ppm (Substituted).

Aromatic C-COOH (C1):

130-132 ppm.
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Aromatic CH (C4, C5, C6):

115-125 ppm (C4 is most shielded ~115 ppm due to ortho-OH).

Ethyl CH

:

22-23 ppm.

Ethyl CH

:

14-15 ppm.

Infrared (IR) Spectroscopy
The IR spectrum reflects the strong intramolecular and intermolecular hydrogen bonding

characteristic of ortho-substituted hydroxybenzoic acids.

Method: KBr Pellet or ATR (Solid State)
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Wavenumber (cm

)
Vibration Mode Description

3200 - 3500 O-H Stretch (Phenol)
Broad band. Often overlaps

with the acid OH.

2500 - 3000 O-H Stretch (Acid)

Very broad, "hump"

characteristic of carboxylic acid

dimers.

1680 - 1705 C=O Stretch (Acid)

Strong, sharp band. Lower

frequency than esters due to

conjugation and H-bonding.

1580 - 1600 C=C Aromatic Ring breathing modes.

1450 - 1470 C-H Bend
Methylene/Methyl deformation

of the ethyl group.

1200 - 1230 C-O Stretch Phenolic C-O stretch.

Mass Spectrometry (MS)
Ionization Mode: Electron Impact (EI) or Electrospray Ionization (ESI-). Molecular Ion:

166[1]

Fragmentation Pathway (EI)
The fragmentation pattern is dominated by the "Ortho Effect," where the proximity of the ethyl

and carboxylic acid groups facilitates specific elimination pathways.

Molecular Ion (

):

166

Loss of Methyl (
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CH

):

151 (Benzylic cleavage of the ethyl group).

Loss of Water (H

O):

148 (Ortho effect: interaction between Ethyl H and COOH OH).

Loss of Hydroxyl/Carboxyl:

121 (Loss of COOH is common in benzoic acids).

Diagram 2: MS Fragmentation Logic

Molecular Ion
[M]+ m/z 166

[M - OH]+
m/z 149

Loss of OH

[M - H2O]+
m/z 148

(Ortho Effect)

Dehydration

[M - COOH]+
m/z 121

(Base Peak Candidate)

Decarboxylation

Click to download full resolution via product page

Figure 2: Predicted fragmentation pathways under Electron Impact (EI) ionization.

Experimental Protocol: Sample Preparation
To ensure reproducible spectra, follow this self-validating protocol.

For NMR Analysis[3][4][5][6]
Drying: Dry the sample in a vacuum oven at 40°C for 4 hours to remove residual moisture

(water peak at 3.33 ppm in DMSO can obscure signals).
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Solvent: Dissolve 10 mg of sample in 0.6 mL of DMSO-d

. CDCl

may be used, but the carboxylic acid proton may be extremely broad or invisible due to
exchange.

Acquisition: Run a standard proton sequence (16 scans).

Validation: Check for the ethyl quartet at ~2.9 ppm. If multiplets are obscured, add 10

L of D

O to collapse the OH/COOH signals and reveal the underlying aromatic splitting.

For HPLC-UV Purity Check
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5

m).

Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.

Gradient: 10% B to 90% B over 20 minutes.

Detection: UV at 210 nm and 254 nm.

Retention Time: Expect elution slightly later than 3-hydroxybenzoic acid due to the lipophilic

ethyl group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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